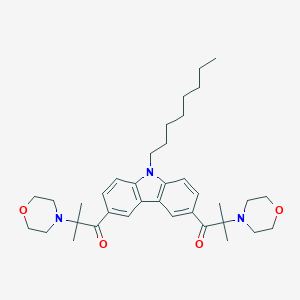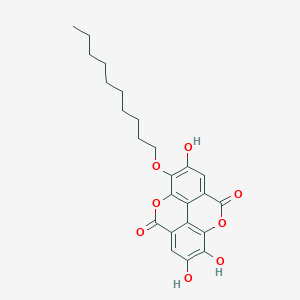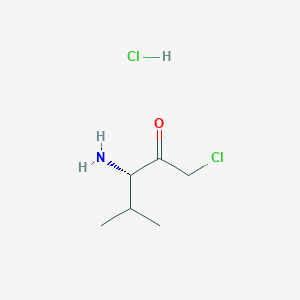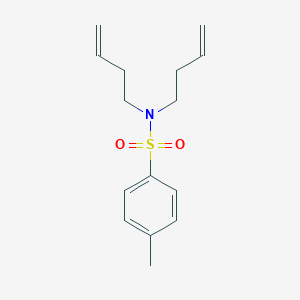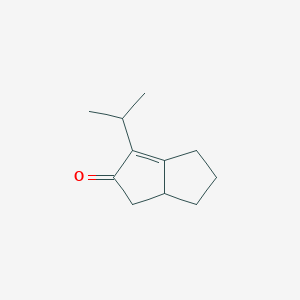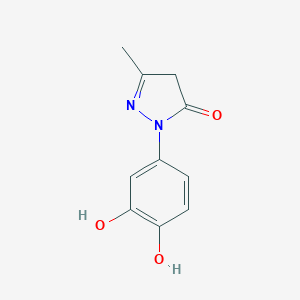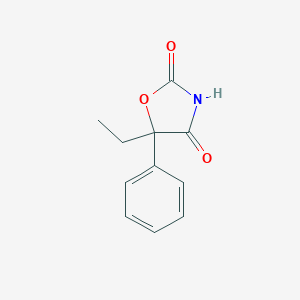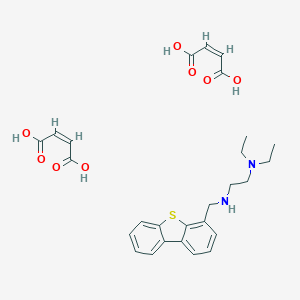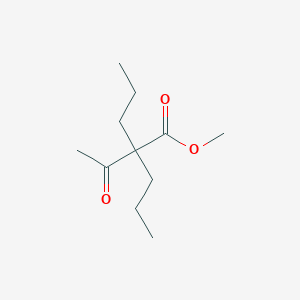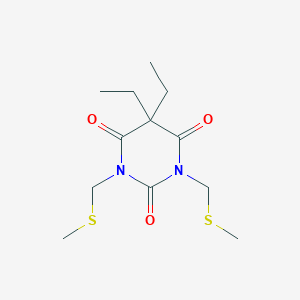
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been found to have a variety of biochemical and physiological effects, which make it a valuable tool for studying various biological processes.
Mechanism Of Action
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- involves the inhibition of certain enzymes, particularly those involved in the biosynthesis of nucleotides. This leads to a decrease in the production of DNA and RNA, which can have a variety of effects on cellular processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- are varied and depend on the specific biological system being studied. It has been found to have an inhibitory effect on cell proliferation, making it a potential anti-cancer agent. It has also been found to have an effect on the immune system, with studies showing that it can modulate the production of cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- in lab experiments is its potent inhibitory effect on enzymes. This makes it a valuable tool for studying enzyme kinetics and inhibition. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain biological systems.
Future Directions
There are several future directions for research involving 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl-. One direction is to investigate its potential as an anti-cancer agent, particularly in combination with other drugs. Another direction is to study its effects on the immune system in more detail, with the aim of developing new immunomodulatory therapies. Additionally, studies could be done to investigate the potential use of this compound in treating other diseases, such as viral infections.
Synthesis Methods
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- can be achieved through the reaction of 1,3-bis((methylthio)methyl)-5,5-diethylbarbituric acid with acetic anhydride in the presence of a catalyst. This method yields a high purity product and has been widely used in research studies.
Scientific Research Applications
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- has been extensively used in scientific research to study various biological processes. It has been found to have a potent inhibitory effect on certain enzymes, making it a valuable tool for studying enzyme kinetics and inhibition.
properties
CAS RN |
100849-45-4 |
|---|---|
Product Name |
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- |
Molecular Formula |
C12H20N2O3S2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
5,5-diethyl-1,3-bis(methylsulfanylmethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3S2/c1-5-12(6-2)9(15)13(7-18-3)11(17)14(8-19-4)10(12)16/h5-8H2,1-4H3 |
InChI Key |
CXYSTQJHUVPTAU-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CSC)CSC)CC |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CSC)CSC)CC |
Other CAS RN |
100849-45-4 |
synonyms |
5,5-diethyl-1,3-bis(methylsulfanylmethyl)-1,3-diazinane-2,4,6-trione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



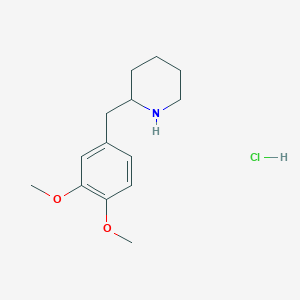
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
